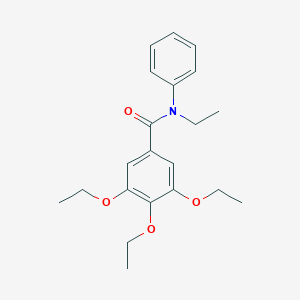
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide (TEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in mood regulation, reward processing, and addiction. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of dopamine and serotonin in the brain. By modulating the activity of these receptors and enzymes, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can alter the levels of dopamine and serotonin in the brain, leading to changes in mood, reward processing, and addiction.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects in animal studies. It increases the levels of dopamine and serotonin in the brain, leading to increased locomotor activity, reduced anxiety, and improved cognitive function. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and has high purity and stability. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a well-characterized mechanism of action, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a short half-life in the body, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which could protect against the neuroinflammation and oxidative stress associated with these diseases. Another area of interest is the development of new 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide analogs with improved solubility and pharmacokinetic properties. These analogs could be used to study the dopamine and serotonin systems in the brain and could have potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide and phenylmagnesium bromide. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and amidation, to obtain 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide in high yield and purity.
Propriétés
Nom du produit |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO4/c1-5-22(17-12-10-9-11-13-17)21(23)16-14-18(24-6-2)20(26-8-4)19(15-16)25-7-3/h9-15H,5-8H2,1-4H3 |
Clé InChI |
FYQAOEKQAXOPLP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)





